molecular formula C10H9FN2O B1445987 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol CAS No. 1599923-23-5

1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol

Cat. No. B1445987
CAS RN: 1599923-23-5
M. Wt: 192.19 g/mol
InChI Key: CMOAASAAHVSUNP-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)methyl-1H-pyrazol-4-ol, also known as 2-FMP, is an organic compound used in various scientific research applications. It is a member of the pyrazole family of compounds, which are characterized by a ring structure composed of three carbon atoms and two nitrogen atoms. The structure of 2-FMP is unique in that it contains a fluorine atom, which is not found in other pyrazoles. In addition, 2-FMP is highly soluble in water, making it a useful compound for a variety of research applications.

Scientific Research Applications

Potential Antipsychotic Agents

Research has explored derivatives of 1H-pyrazol-4-ol, like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for their potential use as antipsychotic agents. These compounds, including variants with a 2-fluorophenyl group, have shown promising results in behavioral animal tests. They exhibit antipsychotic-like profiles without interacting with dopamine receptors, a common target of existing antipsychotic drugs (Wise et al., 1987).

COX-2 Inhibitors

Derivatives of 1H-pyrazol-4-ol have been studied for their potential as COX-2 inhibitors. These compounds, synthesized using 4,5-diaryl-1H-pyrazol-3-ol as a template, have shown selectivity for COX-2 over COX-1 enzymes, indicating their potential utility in treating conditions like inflammation (Patel et al., 2004).

Structural Characterization and Applications

Research into 1H-pyrazol-4-ol derivatives has also focused on their structural characterization, including the synthesis of isostructural compounds with fluorophenyl groups. Such studies are crucial for understanding the molecular structures and potential applications of these compounds in various fields, including medicinal chemistry (Kariuki et al., 2021).

Antibacterial Activity

Compounds derived from 1H-pyrazol-4-ol, such as those containing a fluorophenyl group, have demonstrated significant antibacterial activity against various bacterial strains. This suggests their potential use in developing new antibacterial agents (Rai et al., 2009).

Novel Drug Development

Derivatives of 1H-pyrazol-4-ol are being explored in novel drug development. Studies include the synthesis of compounds with anti-inflammatory and anti-cancer properties, demonstrating the versatility of these compounds in medicinal chemistry (Thangarasu et al., 2019).

Corrosion Inhibition

In the petroleum industry, 1H-pyrazol-4-ol derivatives have been studied for their potential in corrosion inhibition, particularly for steel in acidic environments. This highlights the application of these compounds in industrial settings (Singh et al., 2020).

Heavy Metal Ion Extraction

Studies have also explored the use of 1H-pyrazol-4-ol derivatives in environmental chemistry, particularly for the extraction of heavy metal ions like lead and cadmium from water samples. This demonstrates their potential application in environmental remediation and safety (Nekouei et al., 2016).

Crystal Structure Analysis

Research into the crystal structures of pyrazole derivatives, including those with a fluorophenyl group, provides insights into their molecular geometry and potential applications in various scientific fields (Loh et al., 2013).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOAASAAHVSUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol

CAS RN

1599923-23-5
Record name 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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